molecular formula C9H8FIO B14050331 1-(3-Fluoro-2-iodophenyl)propan-2-one

1-(3-Fluoro-2-iodophenyl)propan-2-one

Cat. No.: B14050331
M. Wt: 278.06 g/mol
InChI Key: QPXUKKCCRUFPEQ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8FIO It is a substituted phenylpropanone, where the phenyl ring is substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-iodophenyl)propan-2-one typically involves the halogenation of a precursor compound followed by a series of organic reactions to introduce the desired functional groups. One common method involves the iodination of 3-fluorophenylpropanone using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions, often carried out in specialized reactors to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-2-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-iodophenyl)propan-2-one involves its interaction with various molecular targets. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, which may be relevant to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)propan-2-one: Lacks the iodine substituent, which may affect its reactivity and applications.

    1-(2-Iodophenyl)propan-2-one: Lacks the fluorine substituent, leading to different chemical properties.

    1-(3-Chloro-2-iodophenyl)propan-2-one:

Uniqueness

The combination of these substituents can enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H8FIO

Molecular Weight

278.06 g/mol

IUPAC Name

1-(3-fluoro-2-iodophenyl)propan-2-one

InChI

InChI=1S/C9H8FIO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3

InChI Key

QPXUKKCCRUFPEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)I

Origin of Product

United States

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